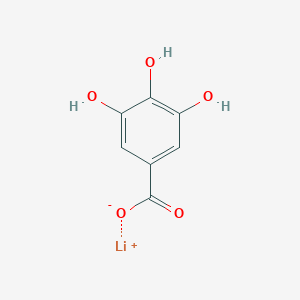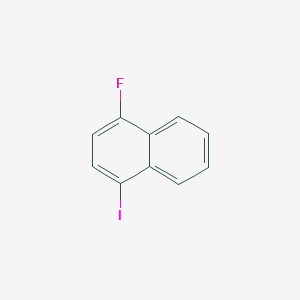
Synephrin-Tartrat
Übersicht
Beschreibung
Synephrine tartrate is a compound related to the protoalkaloid synephrine, which is the primary active ingredient in Citrus aurantium (bitter orange) and some other Citrus species. Synephrine exists in nature as the l- or [R-(−)]-enantiomeric form, while synthetic synephrine is a racemic mixture of the l- and d-enantiomers. The pharmacological activity of synthetic synephrine is approximately half that of the naturally occurring form due to the d- or [S-(+)]-form having little or no binding to adrenergic receptors, unlike the l-form .
Synthesis Analysis
Synephrine tartrate's synthesis is not directly detailed in the provided papers. However, the synthetic form of synephrine is known to be a racemic mixture, which implies a synthetic process that does not differentiate between the enantiomers . The determination of synephrine in various matrices, such as dietary supplements, has been performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with ultraviolet detection, which are analytical methods that could potentially be adapted for the synthesis and analysis of synephrine tartrate .
Molecular Structure Analysis
The molecular structure of synephrine is characterized by the presence of a phenolic group, an amino group, and a hydroxyl group attached to an ethyl chain. The racemic form of synephrine has been found to crystallize as a neutral molecule, while the pure enantiomer crystallizes as a zwitterion, where the phenolic hydrogen is transferred to the amino group . The conformational analysis of synephrine in the gas phase has identified several conformers, all characterized by an intramolecular hydrogen bond of the type O-H···N in the side chain .
Chemical Reactions Analysis
The photocatalytic transformation of synephrine has been studied to identify potential metabolic precursors of octopamine, another biogenic amine. The main photocatalytic pathway involving synephrine appears to be N-demethylation to give octopamine . Additionally, synephrine's reactivity with various chemiluminescence reagents has been evaluated, indicating that synephrine responds with numerous other phenolic compounds, which suggests a need for physical separation in analytical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of synephrine have been studied through various analytical methods. The quantification of synephrine in dietary supplements and feeds has been achieved using GC-MS, liquid chromatography with ultraviolet detection, and ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) . These methods have provided insights into the recovery, precision, and sensitivity of synephrine detection. The crystal structure analysis has also contributed to understanding the physicochemical properties of synephrine, revealing different tautomers in the racemic molecule versus the enantiopure molecule .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivität
Synephrin-Tartrat ist strukturell mit endogenen Neurotransmittern (Adrenalin und Noradrenalin) verwandt und wirkt auf verschiedene adrenerge und serotonerge Rezeptoren . Die pharmakologische Aktivität von synthetischem Synephrin ist etwa halb so hoch wie die des natürlich vorkommenden Stoffes, da die d- oder [S- (+)]-Form im Gegensatz zur l-Form nur eine geringe oder keine Bindung an adrenerge Rezeptoren aufweist.
Thermogene Eigenschaften
Synephrin soll thermogene Eigenschaften haben . Dies macht es zu einem interessanten Forschungsobjekt im Zusammenhang mit dem Stoffwechsel und dem Gewichtsmanagement.
Wirkmechanismus
Synephrine tartrate, also known as Oxedrine tartrate, is a naturally occurring alkaloid . It is present in approved drug products as neo-synephrine, its m-substituted analog . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of Synephrine tartrate is the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .
Mode of Action
Synephrine tartrate interacts with its targets by acting as an agonist to the Alpha-1 adrenergic receptors . This interaction triggers a series of biochemical reactions that result in longer acting adrenergic effects compared to norepinephrine .
Biochemical Pathways
Synephrine tartrate affects the adrenergic signaling pathway. When it binds to the Alpha-1 adrenergic receptors, it stimulates the release of intracellular calcium ions, leading to muscle contraction and vasoconstriction . This can result in increased blood pressure and heart rate .
Pharmacokinetics
The pharmacokinetics of Synephrine tartrate involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed into the bloodstream . The peak plasma concentration is reached at 1-2 hours, with an elimination half-life of about 2 hours . About 80% of the administered radioactivity is recovered in urine . The bioavailability of synephrine tartrate is calculated to be only 22% .
Result of Action
The molecular and cellular effects of Synephrine tartrate’s action include increased metabolic rate, inhibition of glucose production, thermogenic activity, and influence on enzyme activity . It also exhibits anti-inflammatory and anti-cancer activity in various in vitro and animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Synephrine tartrate. For instance, the compound’s effects can be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions . .
Safety and Hazards
Zukünftige Richtungen
While synephrine has been used to promote weight loss, its safety and efficacy have not been fully established . Further studies are needed to confirm evidence of its safety and efficacy . There is also potential for synephrine usage as a template for the synthesis of new generation of non-steroidal SEGRAs .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBAIXGUQOHKI-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985819 | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16589-24-5, 67-04-9 | |
| Record name | Synephrine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEDRINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I99I5995J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chemical structure of Synephrine Tartrate influence its activity compared to other sympathomimetic amines?
A2: Structural modifications on the sympathomimetic amine scaffold significantly influence its activity profile. For instance, N-methylation generally increases the potency of these compounds at adrenoreceptors []. The presence or absence of hydroxyl groups at specific positions also impacts activity. Removing a hydroxyl group can decrease both α- and β-adrenoreceptor stimulation while enhancing activity at a subtype of α-adrenoreceptors found in the rabbit heart []. These findings highlight the importance of structure-activity relationship (SAR) studies in understanding the pharmacological profiles of sympathomimetic amines like Synephrine Tartrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




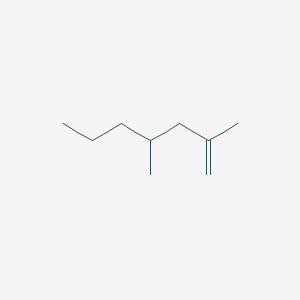
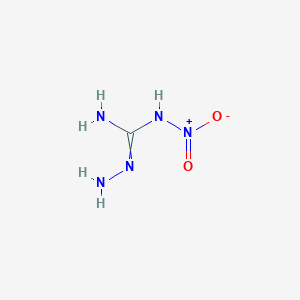

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

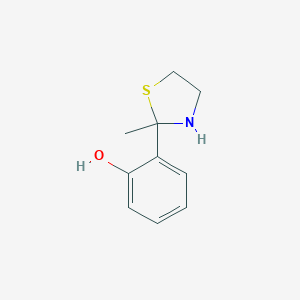

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)


